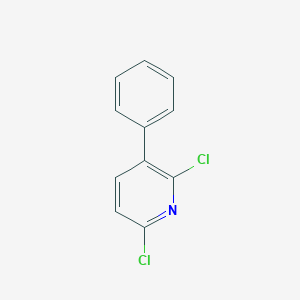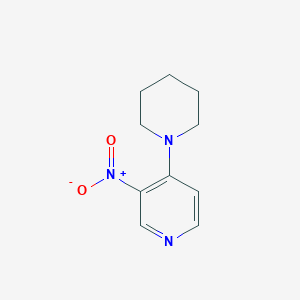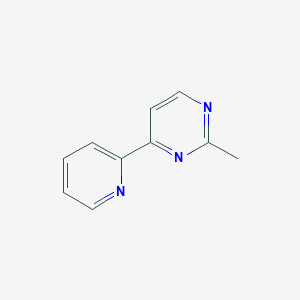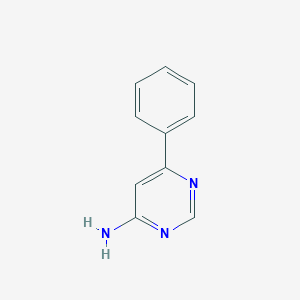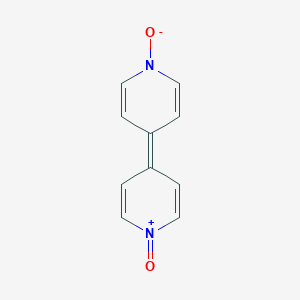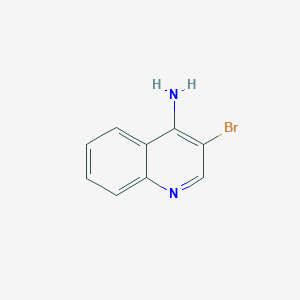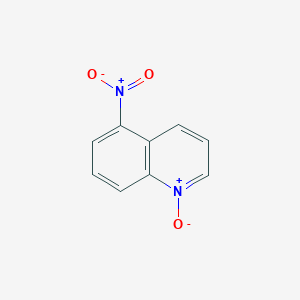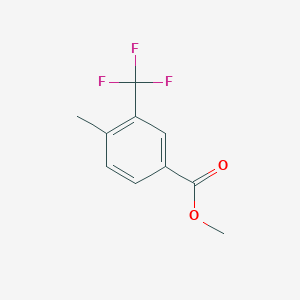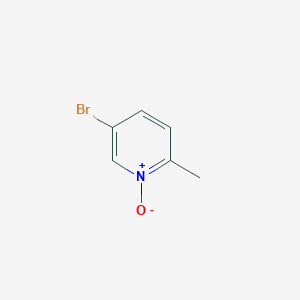
5-溴-2-甲基吡啶 N-氧化物
概述
描述
5-Bromo-2-methylpyridine N-oxide is an important intermediate in organic synthesis, with many applications such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice . It is also a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Molecular Structure Analysis
In the molecule of 5-Bromo-2-methylpyridine N-oxide, the methyl C and oxide O atoms lie in the pyridine ring plane, while the Br atom is displaced by 0.103 (3) Å . In the crystal structure, intermolecular C—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers .科学研究应用
以下是“5-溴-2-甲基吡啶 N-氧化物”在科学研究中的应用概述:
拮抗剂合成
该化合物是合成各种拮抗剂的构建块,包括αvβ3 拮抗剂和选择性生长抑素 sst3 受体拮抗剂,这些拮抗剂在药物化学中对于药物开发至关重要 .
联吡啶衍生物
它用于合成6,6'-二甲基-3,3'-联吡啶,该化合物因其与金属形成络合物的特性而在配位化学和材料科学中具有应用价值 .
三联吡啶合成
该化合物作为合成5-甲基-2,2':6',2''-三联吡啶的起始试剂,该配体可以与金属配位形成各种络合物,应用于催化和电子器件领域 .
蛋白质组学研究
作为一种生化试剂,它用于蛋白质组学研究,以研究蛋白质表达、功能和相互作用,这对理解生物过程和疾病机制至关重要 .
钯催化反应
它参与钯催化的铃木交叉偶联反应,生成新型吡啶衍生物,这些衍生物在药物和农用化学品中具有重要价值 .
晶体学
作用机制
Target of Action
The primary target of 5-Bromo-2-methylpyridine N-oxide is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its target, the p38α MAP kinase, by inhibiting its function . The inhibition of p38α MAP kinase has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Biochemical Pathways
The inhibition of p38α MAP kinase affects the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This can have downstream effects on various cellular processes, including inflammation and cell proliferation .
Pharmacokinetics
The compound’s solubility in chloroform and ethyl acetate suggests that it may have good bioavailability.
Result of Action
The inhibition of p38α MAP kinase by 5-Bromo-2-methylpyridine N-oxide can lead to a decrease in the release of pro-inflammatory cytokines . This can result in reduced inflammation and potentially provide therapeutic benefits in diseases driven by these cytokines .
Action Environment
The action of 5-Bromo-2-methylpyridine N-oxide can be influenced by various environmental factors. For instance, the compound should be stored at room temperature in an inert atmosphere . Exposure to high temperatures or fire sources should be avoided to prevent decomposition .
属性
IUPAC Name |
5-bromo-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEHOROWKICRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355759 | |
| Record name | 5-Bromo-2-methylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31181-64-3 | |
| Record name | 5-Bromo-2-methylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 5-Bromo-2-methylpyridine N-oxide as revealed by the research?
A1: The research highlights several key structural features of 5-Bromo-2-methylpyridine N-oxide:
- Planarity: The methyl group (CH3) at the 2nd position and the oxygen atom (O) of the N-oxide are located within the plane of the pyridine ring. []
- Bromine atom displacement: The bromine atom (Br) at the 5th position is not coplanar with the pyridine ring but is slightly displaced from the plane by a distance of 0.103 Å. []
- Intermolecular hydrogen bonding: The crystal structure analysis reveals that the molecules form centrosymmetric dimers through C—H⋯O hydrogen bonds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


